tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate: is a diazo compound that has garnered interest in organic synthesis due to its unique reactivity and potential applications in various fields. This compound features a diazo group, which is known for its versatility in forming carbenes and participating in cycloaddition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a diazo transfer reagent. One common method includes the use of tosyl azide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the diazo group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition Reactions: The diazo group in tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate can participate in cycloaddition reactions, forming various cyclic structures.
Carbene Formation: Upon thermal or photochemical decomposition, the diazo group can generate a carbene intermediate, which can then insert into C-H, O-H, or N-H bonds.
Oxidation and Reduction: The compound can undergo oxidation reactions to form ketones or aldehydes, and reduction reactions to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide or oxygen in the presence of silica gel can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cycloaddition: Catalysts such as rhodium acetate or copper salts can facilitate cycloaddition reactions.
Major Products Formed:
Cycloaddition: Formation of cyclopropanes or other cyclic structures.
Carbene Insertion: Formation of substituted hydrocarbons.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate is used as a precursor for generating carbenes, which are valuable intermediates in organic synthesis. These carbenes can be used to form new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules.
Biology and Medicine: In biological research, diazo compounds like this compound are used in the study of enzyme mechanisms and as probes for labeling biomolecules. They can also be employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific structural motifs.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its reactivity makes it suitable for applications in polymer chemistry and the synthesis of specialty chemicals.
Mechanism of Action
The primary mechanism of action for tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate involves the generation of a carbene intermediate. This carbene can then interact with various molecular targets, including alkenes, alkynes, and aromatic compounds, to form new chemical bonds. The pathways involved typically include cycloaddition, insertion, and rearrangement reactions, which are facilitated by the high reactivity of the carbene species.
Comparison with Similar Compounds
- tert-butyl N-(4-diazo-3-oxobutyl)carbamate
- tert-butyl (2S)-2-(4-diazo-3-oxobutyl)-1-pyrrolidinecarboxylate
- tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Comparison: While all these compounds contain a diazo group, tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a methylcarbamate moiety. This combination imparts distinct reactivity and stability characteristics, making it particularly useful in specific synthetic applications. The presence of the methylcarbamate group can influence the electronic properties of the diazo compound, potentially altering its reactivity compared to other similar diazo compounds.
Properties
CAS No. |
2758002-55-8 |
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Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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